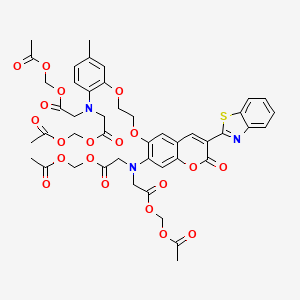
Btc AM
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BTC AM 是一种细胞透膜香豆素苯并噻唑类钙指示剂。它因其能够测量细胞内钙水平而被广泛应用于科学研究中。 该化合物在与钙结合后,激发最大值从约 480 纳米变为 400 纳米,这允许进行比率测量,这些测量本质上独立于不均匀的染料加载、细胞厚度、光漂白和染料泄漏 .
科学研究应用
BTC AM 被广泛用于各种科学研究应用,包括:
化学: 作为钙指示剂,this compound 用于荧光显微镜和流式细胞术测量细胞内钙水平。
生物学: 该化合物用于研究活细胞中的钙信号通路,提供对细胞功能和过程的见解。
医学: this compound 用于药物发现和开发,以筛选调节细胞中钙水平的化合物。
作用机制
BTC AM 通过与细胞内的钙离子结合来发挥其作用。与钙结合后,该化合物发生激发最大值的偏移,从而允许进行比率测量。这种机制对钙离子具有高度选择性,并能够定量高细胞内钙水平。 涉及的分子靶标和途径包括调节细胞内钙稳态的钙通道和转运蛋白 .
生化分析
Biochemical Properties
Btc AM exhibits a shift in excitation maximum from about 480 nm to 400 nm upon binding Ca2+, permitting ratiometric measurements . This property allows for measurements that are essentially independent of uneven dye loading cell thickness, photobleaching, and dye leakage . This compound has high selectivity for Ca2+ and a Kd ∼7 μM, enabling quantitation of high intracellular Ca2+ levels .
Cellular Effects
This compound’s primary role in cells is as a Ca2+ indicator. Its ability to bind Ca2+ and change its excitation maximum allows it to be used in monitoring intracellular Ca2+ levels . This is crucial as Ca2+ plays a significant role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with Ca2+. Upon binding with Ca2+, this compound undergoes a shift in its excitation maximum, allowing for ratiometric measurements . This change in excitation maximum is a key part of this compound’s mechanism of action, enabling it to function effectively as a Ca2+ indicator.
Metabolic Pathways
This compound is primarily involved in Ca2+ signaling pathways due to its role as a Ca2+ indicator
Transport and Distribution
This compound is a cell-permeant compound, indicating that it can freely cross cell membranes
准备方法
合成路线和反应条件
BTC AM 是通过一系列涉及香豆素和苯并噻唑衍生物的化学反应合成的。具体的合成路线和反应条件是专有的,未公开。 已知该化合物是在高品质的无水二甲基亚砜 (DMSO) 中制备的,并储存在 -20°C 下以避免反复冻融循环 .
工业生产方法
This compound 的工业生产涉及使用自动化化学反应器进行大规模合成。该工艺确保最终产品的高纯度和一致性。 该化合物通常在标准隔夜条件下运往美国,并需要特定的储存条件才能保持其稳定性 .
化学反应分析
反应类型
BTC AM 主要与钙离子发生结合反应。与钙结合后,该化合物表现出激发最大值的偏移,从而能够进行比率钙测量。 该反应对钙离子具有高度选择性,解离常数 (Kd) 约为 7 µM .
常用的试剂和条件
This compound 的制备和应用中使用的常用试剂包括高品质无水 DMSO、Hanks 和 Hepes 缓冲液以及非离子型去垢剂 Pluronic® F-127。 该化合物通常在细胞加载实验中最终浓度为 4 到 5 µM .
主要形成的产物
This compound 与钙离子反应形成的主要产物是一种荧光复合物,可以用来定量高细胞内钙水平。 该复合物稳定,并且表现出最小的光漂白和染料泄漏干扰 .
相似化合物的比较
BTC AM 因其对钙离子的高选择性和低亲和力而独一无二,使其适合定量高细胞内钙水平。类似的化合物包括:
Fura-2 AM: 另一种钙指示剂,具有不同的激发和发射特性。
Fluo-4 AM: 一种钙指示剂,与 this compound 相比,灵敏度更高,但选择性更低。
Rhod-2 AM: 一种钙指示剂,具有不同的光谱范围和更高的钙离子亲和力
This compound 由于其能够提供精确的比率测量,并且最少的光漂白和染料泄漏干扰,使其成为科学研究中宝贵的工具 .
属性
IUPAC Name |
acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[3-(1,3-benzothiazol-2-yl)-7-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2-oxochromen-6-yl]oxyethoxy]-4-methylanilino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H45N3O20S/c1-26-10-11-34(47(18-40(53)64-22-60-27(2)49)19-41(54)65-23-61-28(3)50)37(14-26)58-12-13-59-38-16-31-15-32(44-46-33-8-6-7-9-39(33)69-44)45(57)68-36(31)17-35(38)48(20-42(55)66-24-62-29(4)51)21-43(56)67-25-63-30(5)52/h6-11,14-17H,12-13,18-25H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWYIECNPLLVMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=C3C(=C2)C=C(C(=O)O3)C4=NC5=CC=CC=C5S4)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H45N3O20S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
979.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of Btc AM, and how does it enable the study of potassium channels?
A1: this compound (also known as 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester) is a fluorescent dye used to measure intracellular calcium levels. While not directly targeting potassium channels, this compound plays a crucial role in studying their activity. The FluxOR™ assay, described in one of the research papers [], utilizes this compound's sensitivity to thallium (Tl+) ions. When potassium channels open, Tl+ ions, used as a surrogate for potassium ions (K+), enter the cell. This influx of Tl+ enhances the fluorescence of this compound, providing a quantifiable readout of potassium channel activity. Therefore, this compound indirectly reports on potassium channel function by detecting changes in intracellular Tl+ concentration, which is directly linked to channel opening.
Q2: How does the sensitivity of this compound to thallium ions compare to other dyes used for similar applications, such as BTC-AM ester?
A2: Research indicates that this compound exhibits significantly higher sensitivity to thallium ions compared to BTC-AM ester []. Specifically, this compound demonstrates approximately tenfold greater sensitivity, requiring considerably lower thallium concentrations to generate a robust signal window. This enhanced sensitivity offers several advantages. Firstly, it allows for experiments to be conducted using physiological, normal-chloride saline solutions, which better mimic in vivo conditions. Secondly, the larger signal window improves the assay's signal-to-noise ratio, leading to more accurate and reliable measurements of potassium channel activity.
Q3: What types of potassium channels have been successfully studied using this compound in research?
A3: this compound has been successfully employed in studying various potassium channel subtypes. One study utilized this compound in the FluxOR™ assay to investigate Kv7.2 and 7.3 (KCNQ), Kir2.1, and Kv11.1 (hERG) potassium channels expressed in U2-OS cells using BacMam gene delivery []. The researchers effectively identified and characterized channel-specific inhibitory compounds for these potassium channels from a library. This highlights this compound's versatility and applicability in potassium channel research across different subtypes.
Q4: Are there alternative calcium indicators to this compound for neuronal free calcium measurements, and if so, how does this compound compare in terms of affinity?
A4: Yes, numerous calcium indicators exist, each possessing different affinities for calcium. This compound is characterized as a low-affinity calcium indicator []. This low affinity makes this compound suitable for detecting substantial calcium transients, such as those occurring during neuronal activity, while being less sensitive to smaller calcium fluctuations. Researchers often choose calcium indicators based on their specific experimental needs. Higher-affinity indicators are preferred when studying subtle calcium changes, while lower-affinity indicators, like this compound, are more appropriate for larger transients.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
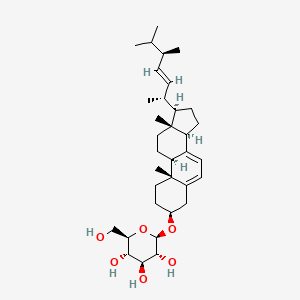
![7-(4-(dimethylamino)benzoyl)-1,3-dioxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl 4-(4-chlorophenethyl)piperidine-1-carboxylate](/img/structure/B593632.png)
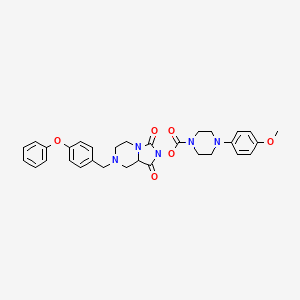

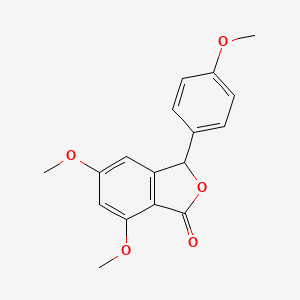

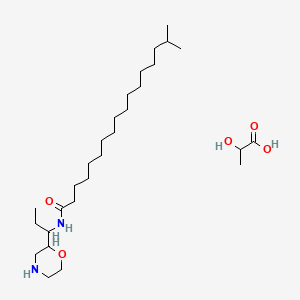

![(2S)-2-Methylbutyl 4-[(1S)-1-hydroxyethyl]benzoate](/img/structure/B593652.png)
![9-Oxa-4-thiabicyclo[6.1.0]nonane](/img/structure/B593653.png)
